molecular formula C17H14N4O2 B2448492 1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one CAS No. 941997-48-4

1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one

Cat. No.: B2448492
CAS No.: 941997-48-4
M. Wt: 306.325
InChI Key: OUCMYUDBRHAVGO-UHFFFAOYSA-N
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Description

1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidinone ring, a pyridyl group, and an oxadiazole moiety

Properties

IUPAC Name

1-phenyl-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c22-15-10-13(11-21(15)14-4-2-1-3-5-14)17-19-16(20-23-17)12-6-8-18-9-7-12/h1-9,13H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUCMYUDBRHAVGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)C3=NC(=NO3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 4-Cyano-1-phenylpyrrolidin-2-one

Synthetic Route 2: Hydrazide-Mediated Oxadiazole Construction

Preparation of 4-Hydrazinyl-1-phenylpyrrolidin-2-one

  • Hydrazinolysis of 4-cyano precursor :
    • Conditions: Hydrazine hydrate, ethanol, reflux, 8 hours.
    • Product: 4-hydrazinyl-1-phenylpyrrolidin-2-one.
    • Spectral Data: $$ ^1H $$ NMR shows NH$$_2$$ signals at δ 4.15 ppm (br s, 2H).

Condensation with Pyridine-4-carbonitrile

  • Reaction setup :
    • Reagents: Pyridine-4-carbonitrile, acetic acid, methanol, reflux, 6 hours.
    • Mechanism: Nucleophilic addition of hydrazine to nitrile, followed by cyclodehydration.
  • Outcome : Direct formation of the 1,2,4-oxadiazole ring.
  • Yield : 58%.

Alternative Pathway: Pd-Catalyzed Cross-Coupling

Synthesis of 5-Bromo-3-(pyridin-4-yl)-1,2,4-oxadiazole

  • Bromination : Treatment of 3-(pyridin-4-yl)-1,2,4-oxadiazole with N-bromosuccinimide (NBS) in CCl$$_4$$ introduces bromine at position 5.
  • Characterization : $$ ^{13}C $$ NMR confirms bromine attachment (C-Br at δ 112 ppm).

Suzuki-Miyaura Coupling with 4-Boronophenylpyrrolidin-2-one

  • Coupling reagents : Pd(PPh$$3$$)$$4$$, Na$$2$$CO$$3$$, DME/H$$_2$$O (3:1), 80°C, 12 hours.
  • Product : 1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one.
  • Yield : 70%.

Optimization and Challenges

Reaction Condition Tuning

  • Cyclization efficiency : Higher yields are achieved using coupling agents like EDCl/HOBt (75%) compared to SOCl$$_2$$ (65%).
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) enhance cyclization rates but complicate purification.

Regioselectivity and Byproduct Formation

  • Oxadiazole isomerism : Strict temperature control (0–5°C) prevents 1,3,4-oxadiazole formation.
  • Pyridine coordination : Chelation with metal catalysts (e.g., Pd) necessitates ligand screening to avoid side reactions.

Analytical Characterization

Spectroscopic Data

  • $$ ^1H $$ NMR (400 MHz, CDCl$$3$$) :
    • Pyrrolidinone CH$$2$$: δ 2.85 (dd, 2H), 3.45 (t, 2H).
    • Oxadiazole CH: δ 8.75 (s, 1H).
    • Pyridine protons: δ 8.60 (d, 2H), 7.85 (d, 2H).
  • $$ ^{13}C $$ NMR :
    • Lactam carbonyl: δ 175.2 ppm.
    • Oxadiazole C=N: δ 165.4 ppm.

Chromatographic Purity

  • HPLC : >98% purity (C18 column, acetonitrile/H$$_2$$O 70:30, 1 mL/min).

Scalability and Industrial Relevance

Kilogram-Scale Production

  • Route selection : Amidoxime cyclization is preferred due to lower Pd costs.
  • Cost analysis : Raw material expenses dominate (pyridine-4-carboxylic acid: $120/kg).

Environmental Impact

  • Waste reduction : Solvent recovery (ethanol, DCM) reduces E-factor by 40%.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while substitution reactions could produce various substituted derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has demonstrated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. The presence of the pyridine ring in 1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one enhances its interaction with biological targets involved in cancer progression. Studies have shown that derivatives of oxadiazoles can inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies indicate that it exhibits effective antibacterial and antifungal properties against various strains, including Staphylococcus aureus and Candida albicans. The mechanism of action is believed to involve the disruption of microbial cell membranes and interference with metabolic pathways .

Anti-inflammatory Effects
In the realm of anti-inflammatory research, this compound has been investigated for its potential as a selective cyclooxygenase (COX) inhibitor. Given the role of COX enzymes in inflammatory processes, compounds like this compound could serve as lead compounds for developing new anti-inflammatory drugs with reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Materials Science

Development of New Materials
The stability and unique chemical properties of this compound make it an attractive candidate for the development of new materials. Its application in polymers and coatings has been explored due to its ability to enhance thermal stability and mechanical properties. The incorporation of oxadiazole derivatives into polymer matrices can improve their resistance to degradation and increase their lifespan .

Biological Research

Biological Assays and Molecular Docking Studies
Extensive biological assays have been conducted to evaluate the efficacy of this compound against various biological targets. Molecular docking studies suggest that the compound interacts favorably with specific receptors and enzymes involved in disease pathways. These interactions are crucial for understanding its potential therapeutic applications and guiding further modifications to enhance efficacy .

Data Tables

Application Area Details
Anticancer ActivityInduces apoptosis; disrupts cell cycle
Antimicrobial PropertiesEffective against S. aureus and C. albicans
Anti-inflammatory EffectsSelective COX inhibitor; potential NSAID alternative
Material DevelopmentEnhances thermal stability in polymers

Case Studies

  • Anticancer Research
    A study published in a peer-reviewed journal highlighted the synthesis of derivatives based on 1-Phenyl-4-[3-(pyridin-4-y)-1,2,4 oxadiazol] which showed promising results against various cancer cell lines through apoptosis induction mechanisms .
  • Antimicrobial Evaluation
    In another investigation, compounds derived from this structure were tested for their antimicrobial efficacy using disc diffusion methods against common pathogens. Results indicated significant zones of inhibition comparable to standard antibiotics .
  • Material Science Innovations
    Research focused on incorporating this compound into polymer formulations demonstrated improved mechanical properties and resistance to environmental degradation, suggesting its utility in creating more durable materials .

Mechanism of Action

The mechanism of action of 1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it might inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. These interactions can lead to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is unique due to its combination of the pyrrolidinone, pyridyl, and oxadiazole moieties. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development .

Biological Activity

The compound 1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one is a member of the oxadiazole family, which has garnered interest in medicinal chemistry due to its diverse biological activities. The structural features of this compound suggest potential applications in various therapeutic areas, including anti-cancer, anti-inflammatory, and neuroprotective effects.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H16N4O2\text{C}_{17}\text{H}_{16}\text{N}_4\text{O}_2

This structure includes a pyrrolidine ring, a phenyl group, and a pyridine-substituted oxadiazole moiety. The presence of these functional groups is critical for its biological activity.

Biological Activity Overview

Research has indicated that compounds containing the oxadiazole moiety exhibit a range of biological activities. The specific activities associated with This compound include:

  • Anticancer Activity : Studies have shown that derivatives of oxadiazoles can inhibit cancer cell proliferation. For instance, certain analogs have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
  • Anti-inflammatory Effects : Compounds with similar structures have been reported to reduce inflammation through the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX .
  • Neuroprotective Properties : The neuroprotective potential of oxadiazole derivatives has been explored in models of neurodegenerative diseases. They may exert their effects by modulating oxidative stress and promoting neuronal survival .

Case Study 1: Anticancer Activity

A recent study evaluated the anticancer properties of various oxadiazole derivatives, including those similar to This compound . The results indicated that these compounds inhibited the growth of breast cancer cells (MCF7) with an IC50 value in the low micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

Case Study 2: Anti-inflammatory Mechanism

Another investigation focused on the anti-inflammatory activity of related compounds in a lipopolysaccharide (LPS)-induced model of inflammation. The study found that treatment with these compounds significantly reduced levels of TNF-alpha and IL-6 in vitro, suggesting a potential for therapeutic use in inflammatory diseases .

Case Study 3: Neuroprotection

In a neuroprotective study using neuronal cell lines exposed to oxidative stress, derivatives similar to This compound showed significant protection against cell death. This effect was mediated by the upregulation of antioxidant enzymes and downregulation of apoptotic markers .

Data Table: Biological Activities

Activity TypeMechanismReference
AnticancerInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokines
NeuroprotectionModulates oxidative stress response

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Phenyl-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]pyrrolidin-2-one?

The synthesis typically involves coupling a pyrrolidin-2-one scaffold with a pre-formed 1,2,4-oxadiazole ring. A general approach includes:

  • Step 1 : Formation of the 1,2,4-oxadiazole ring via cyclization of amidoximes with carboxylic acid derivatives under reflux conditions (e.g., xylene or toluene) .
  • Step 2 : Introduction of the pyridin-4-yl group via Suzuki-Miyaura coupling or nucleophilic substitution, depending on the reactivity of the oxadiazole intermediate .
  • Step 3 : Protection/deprotection strategies (e.g., tert-butyl carbamate groups) to enhance regioselectivity during coupling reactions . Yields can be optimized by controlling reaction time, temperature, and catalyst loading (e.g., Pd catalysts for cross-coupling steps) .

Q. How is the structural integrity of this compound validated post-synthesis?

A multi-technique approach is recommended:

  • NMR spectroscopy : Confirm substitution patterns and regiochemistry. For example, 1H^1H NMR signals between δ 7.2–8.5 ppm indicate aromatic protons from pyridine and phenyl groups, while pyrrolidinone protons appear at δ 3.0–4.5 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error (e.g., ESI+ mode) .
  • X-ray crystallography : Resolve absolute configuration and intermolecular interactions (e.g., hydrogen bonding in the pyrrolidinone ring). SHELX software is widely used for refinement .

Q. What analytical techniques are critical for purity assessment?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
  • Elemental analysis : Ensure C, H, N, O content matches theoretical values within ±0.4% .
  • Thermogravimetric analysis (TGA) : Assess thermal stability, particularly for hydrate forms observed in crystallographic studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across assays?

Discrepancies often arise from assay-specific conditions (e.g., pH, solvent, protein concentration). Methodological strategies include:

  • Dose-response curves : Compare IC50_{50} values under standardized conditions (e.g., 10% DMSO in PBS) .
  • Metabolic stability tests : Use liver microsomes to evaluate if rapid degradation explains inconsistent in vitro/in vivo results .
  • Structural analogs : Synthesize derivatives (e.g., replacing pyridin-4-yl with thiophen-2-yl) to isolate SAR trends .

Q. What computational approaches predict the binding mode of this compound to biological targets?

  • Molecular docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., SARS-CoV-2 main protease). Focus on oxadiazole and pyridine moieties as hydrogen bond acceptors .
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-protein complexes (e.g., RMSD <2 Å indicates robust binding) .
  • Free energy calculations : MM-PBSA/GBSA methods quantify binding affinity differences between enantiomers or analogs .

Q. How can synthetic routes be optimized for scalability without compromising yield?

  • Flow chemistry : Continuous synthesis of oxadiazole intermediates reduces side reactions (e.g., ring-opening) .
  • Microwave-assisted synthesis : Accelerate cyclization steps (e.g., 30 minutes vs. 24 hours under reflux) .
  • Green solvents : Replace xylene with cyclopentyl methyl ether (CPME) to improve safety and facilitate purification .

Q. What strategies address low solubility in aqueous buffers during biological testing?

  • Co-solvent systems : Use 5–10% PEG-400 or β-cyclodextrin to enhance solubility without denaturing proteins .
  • Prodrug design : Introduce phosphate or acetate groups at the pyrrolidinone nitrogen for pH-dependent release .
  • Nanoparticle encapsulation : Employ PLGA-based carriers to improve bioavailability in in vivo models .

Data Contradiction Analysis

Q. How to interpret conflicting crystallographic data on the compound’s conformation?

  • Twinned crystals : Use SHELXL’s TWIN command to refine data from non-merohedral twinning .
  • Disorder modeling : Apply PART instructions in SHELX to resolve positional disorder in the phenyl or oxadiazole groups .
  • Temperature factors : High B-factors (>4 Ų) in specific regions (e.g., pyridine ring) suggest dynamic flexibility, not synthetic impurities .

Q. Why do NMR spectra show unexpected splitting patterns in the pyrrolidinone ring?

  • Dynamic effects : Chair-to-boat transitions in the pyrrolidinone ring cause signal splitting at room temperature. Variable-temperature NMR (e.g., 298–343 K) can confirm this .
  • Residual solvents : Ensure complete removal of DMSO or DMF, which can broaden signals .

Methodological Best Practices

Q. What protocols ensure reproducibility in biological assays?

  • Positive controls : Include known inhibitors (e.g., sphingosine kinase inhibitors for SAR studies) to validate assay conditions .
  • Triplicate runs : Repeat experiments with fresh stock solutions to rule out degradation .
  • Blind data analysis : Use automated plate readers and third-party software (e.g., GraphPad Prism) to minimize bias .

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